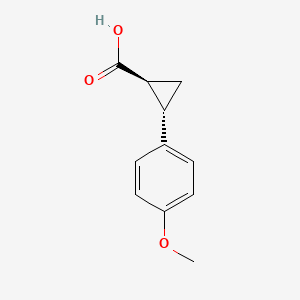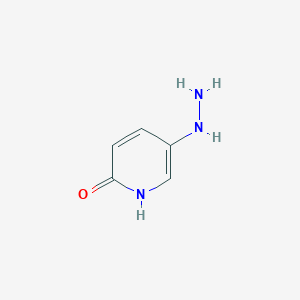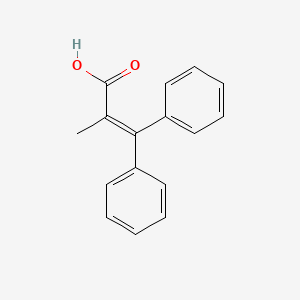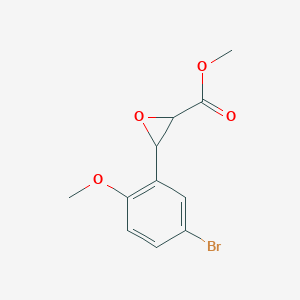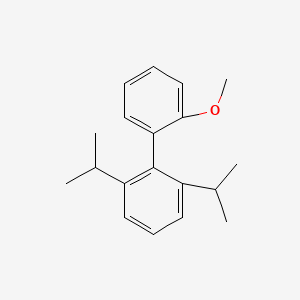
2,6-Diisopropyl-2'-methoxy-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Diisopropyl-2’-methoxy-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. It is characterized by the presence of two isopropyl groups and a methoxy group attached to the biphenyl structure. This compound is known for its applications in various chemical reactions, particularly in the field of catalysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diisopropyl-2’-methoxy-1,1’-biphenyl typically involves the reaction of 2,6-diisopropylphenol with methoxybenzene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation. The reaction conditions often include elevated temperatures and the use of solvents like toluene or xylene to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 2,6-Diisopropyl-2’-methoxy-1,1’-biphenyl can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product. The use of high-purity starting materials and advanced purification techniques, such as column chromatography, ensures the production of high-quality 2,6-Diisopropyl-2’-methoxy-1,1’-biphenyl.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Diisopropyl-2’-methoxy-1,1’-biphenyl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The methoxy and isopropyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized biphenyl derivatives.
Aplicaciones Científicas De Investigación
2,6-Diisopropyl-2’-methoxy-1,1’-biphenyl has several scientific research applications, including:
Chemistry: It is used as a ligand in catalytic reactions, particularly in palladium-catalyzed cross-coupling reactions.
Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of advanced materials and as an intermediate in the synthesis of other chemical compounds.
Mecanismo De Acción
The mechanism by which 2,6-Diisopropyl-2’-methoxy-1,1’-biphenyl exerts its effects is primarily through its role as a ligand in catalytic reactions. The compound coordinates with metal centers, such as palladium, to form active catalytic species. These species facilitate various chemical transformations by stabilizing transition states and lowering activation energies. The molecular targets and pathways involved depend on the specific catalytic reaction being studied.
Comparación Con Compuestos Similares
2,6-Diisopropyl-2’-methoxy-1,1’-biphenyl can be compared with other similar compounds, such as:
2,6-Diisopropylphenol: Lacks the methoxy group and has different reactivity and applications.
2,6-Dimethoxy-1,1’-biphenyl: Contains two methoxy groups instead of isopropyl groups, leading to different chemical properties.
2,6-Diisopropyl-4-methoxyphenol: Has a different substitution pattern, affecting its reactivity and applications.
The uniqueness of 2,6-Diisopropyl-2’-methoxy-1,1’-biphenyl lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable in various catalytic and synthetic applications.
Propiedades
Fórmula molecular |
C19H24O |
|---|---|
Peso molecular |
268.4 g/mol |
Nombre IUPAC |
2-(2-methoxyphenyl)-1,3-di(propan-2-yl)benzene |
InChI |
InChI=1S/C19H24O/c1-13(2)15-10-8-11-16(14(3)4)19(15)17-9-6-7-12-18(17)20-5/h6-14H,1-5H3 |
Clave InChI |
XYQDGRHWXJBNOI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C(=CC=C1)C(C)C)C2=CC=CC=C2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



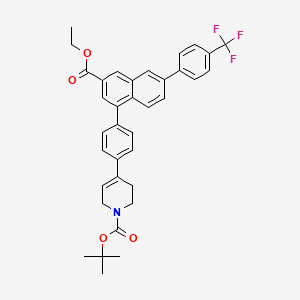
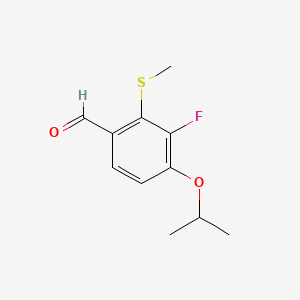
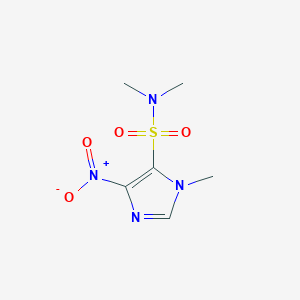
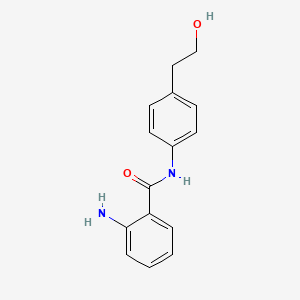
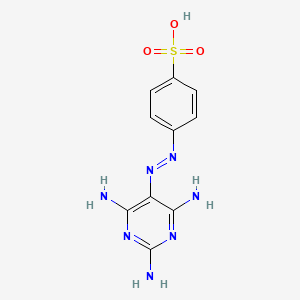
![2-Phenylimidazo[1,2-a]pyridin-3-ol](/img/structure/B14014857.png)

![(NZ)-N-[(3,4-dimethylphenyl)methylidene]hydroxylamine](/img/structure/B14014871.png)
![7h-Pyrrolo[2,3-d]pyrimidine, 5-bromo-4-(methylthio)-7-pentofuranosyl-](/img/structure/B14014875.png)
